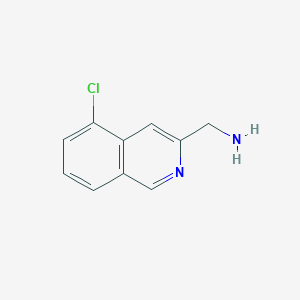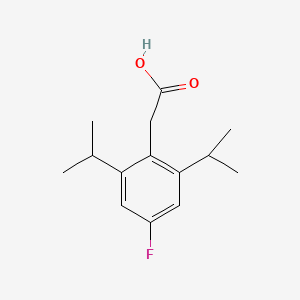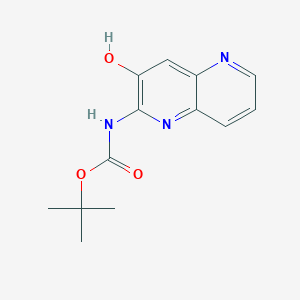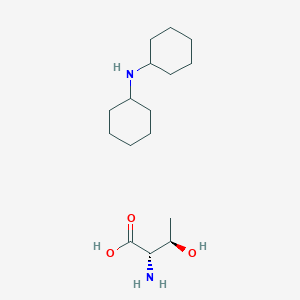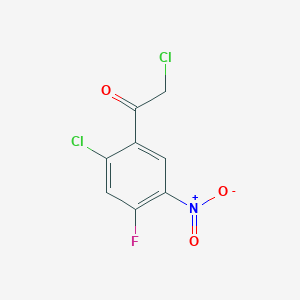
2-Chloro-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one: is a chemical compound with the following IUPAC name: 1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one . Its molecular formula is C8H5ClFNO3 . This compound belongs to the class of α,β-unsaturated ketones and contains both chlorine and fluorine substituents on the aromatic ring .
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves various methods. One common approach is the reaction of 2-chloro-4-fluoro-5-nitrophenol with an appropriate reagent to introduce the ketone functionality. Detailed reaction conditions and specific reagents can vary, but the overall process aims to form the desired ketone group.
Industrial Production: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in the laboratory synthesis. Optimization for yield, purity, and cost-effectiveness would be essential for industrial applications.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The ketone group in this compound can undergo oxidation reactions.
Reduction: Reduction of the nitro group may yield an amino derivative.
Substitution: The chlorine and fluorine atoms can participate in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH) or hydrogen gas (H) with a catalyst (e.g., palladium on carbon) are suitable.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the halogen atoms.
Major Products: The major products depend on the specific reactions performed. For example, reduction of the nitro group could yield an amino ketone.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Organic Synthesis: Researchers use it as a building block for more complex molecules.
Biological Studies: Investigating its interactions with enzymes or receptors.
Wirkmechanismus
The precise mechanism of action remains an area of ongoing research. its reactivity suggests potential interactions with biological targets, possibly affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C8H4Cl2FNO3 |
|---|---|
Molekulargewicht |
252.02 g/mol |
IUPAC-Name |
2-chloro-1-(2-chloro-4-fluoro-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4Cl2FNO3/c9-3-8(13)4-1-7(12(14)15)6(11)2-5(4)10/h1-2H,3H2 |
InChI-Schlüssel |
XFTNXURCNQJPPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


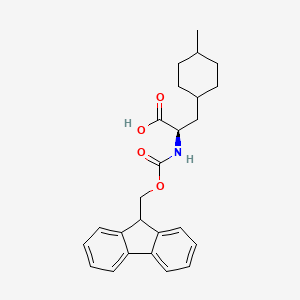

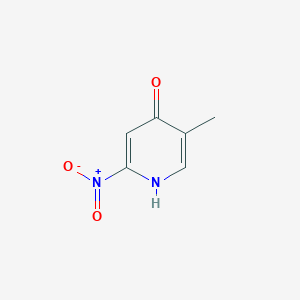
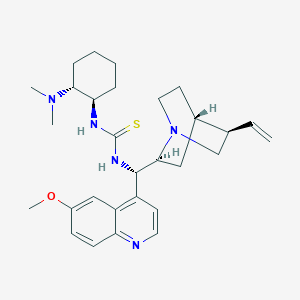
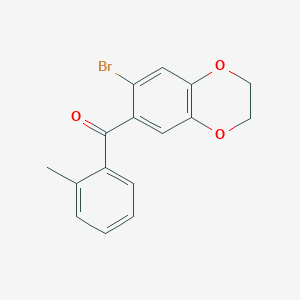
![Benzyl 6-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12951265.png)
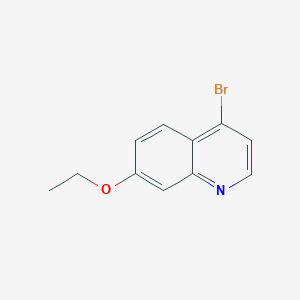
![Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate](/img/structure/B12951284.png)


